Squalene
Overview
Description
Scientific Research Applications
Squalene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various sterols and triterpenes.
Biology: Studied for its role in the biosynthesis of cholesterol and other sterols.
Medicine: Investigated for its potential as an adjuvant in vaccines and its antioxidant properties.
Industry: Used in cosmetics and personal care products for its moisturizing and emollient properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Squalene can be synthesized through various methods. One common synthetic route involves the reduction of decyne to produce octadecyl bromide. This bromide is then subjected to cyclopentylation with cyclohexene, followed by an olefin transposition reaction in the presence of a metal catalyst such as palladium to form this compound .
Industrial Production Methods
Industrially, this compound is primarily extracted from shark liver oil. The oil undergoes a series of purification steps, including distillation and crystallization, to isolate this compound. Additionally, this compound can be obtained from plant sources such as olive oil, amaranth seed oil, and rice bran oil through similar extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
Squalene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound epoxide, which is an intermediate in the biosynthesis of sterols.
Reduction: Hydrogenation of this compound can produce squalane, a saturated hydrocarbon used in cosmetics.
Substitution: This compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Halogenation reactions often use reagents such as chlorine or bromine.
Major Products
This compound epoxide: Formed through oxidation.
Squalane: Formed through hydrogenation.
Halogenated this compound: Formed through substitution reactions.
Mechanism of Action
Squalene exerts its effects through several mechanisms:
Antioxidant Activity: this compound scavenges free radicals, protecting cells from oxidative damage.
Cholesterol Biosynthesis: this compound is a key intermediate in the biosynthesis of cholesterol, where it is converted to this compound epoxide and subsequently to lanosterol.
Cytoprotective Effects: This compound has been shown to protect normal cells from damage caused by carcinogens and antitumor agents.
Comparison with Similar Compounds
Squalene can be compared to other similar compounds such as:
Squalane: A hydrogenated form of this compound, used primarily in cosmetics for its stability and moisturizing properties.
Lanosterol: A sterol derived from this compound epoxide, involved in the biosynthesis of cholesterol.
Phytosterols: Plant-derived sterols that share a similar biosynthetic pathway with this compound.
This compound is unique due to its high degree of unsaturation and its role as a key intermediate in sterol biosynthesis .
Properties
IUPAC Name |
(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3/b27-17+,28-18+,29-23+,30-24+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGNTYWPHWGJRM-AAJYLUCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
Record name | TRANS-SQUALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21030 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026044 | |
Record name | (E)-Squalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trans-squalene is a clear, slightly yellow liquid with a faint odor. Density 0.858 g / cm3., Liquid with a mild agreeable odor; Absorbs oxygen and becomes viscous like linseed oil; [Merck Index] Clear, colorless to slightly yellow viscous liquid; [Acros Organics MSDS], Liquid | |
Record name | TRANS-SQUALENE | |
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Record name | Squalene | |
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Record name | Squalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000256 | |
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Boiling Point |
545 °F at 25 mmHg (NTP, 1992), 421.3 °C | |
Record name | TRANS-SQUALENE | |
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Record name | Squalene | |
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Flash Point |
greater than 235 °F (NTP, 1992), 110 °C - closed cup | |
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Record name | Squalene | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water., Freely soluble in ether, petroleum ether, carbon tetrachloride, acetone, other fat solvents; sparingly soluble in alcohol, glacial acetic acid, Slightly soluble in alcohol; soluble in lipids and organic solvents | |
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Record name | Squalene | |
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Density |
0.8584 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8584 g/cu cm at 20 °C | |
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Record name | Squalene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |
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Mechanism of Action |
Squalene, an isoprenoid compound structurally similar to beta-carotene, is an intermediate metabolite in the synthesis of cholesterol. In humans, about 60 percent of dietary squalene is absorbed. It is transported in serum generally in association with very low density lipoproteins and is distributed ubiquitously in human tissues, with the greatest concentration in the skin, where it is one of the major components of skin surface lipids. Squalene is not very susceptible to peroxidation and appears to function in the skin as a quencher of singlet oxygen, protecting human skin surface from lipid peroxidation due to exposure to UV and other sources of ionizing radiation. Supplementation of squalene to mice has resulted in marked increases in cellular and non-specific immune functions in a dose-dependent manner. Squalene may also act as a "sink" for highly lipophilic xenobiotics. Since it is a nonpolar substance, it has a higher affinity for un-ionized drugs. In animals, supplementation of the diet with squalene can reduce cholesterol and triglyceride levels. In humans, squalene might be a useful addition to potentiate the effects of some cholesterol-lowering drugs. The primary therapeutic use of squalene currently is as an adjunctive therapy in a variety of cancers. Although epidemiological, experimental and animal evidence suggests anti-cancer properties, to date no human trials have been conducted to verify the role this nutrient might have in cancer therapy regimens., Based on previous finding of singlet oxygen generation from coproporphyrin excreted on the skin surface from Propionibacterium acnes, we hypothesized that singlet oxygen formed in this way under UV exposure would promote peroxidation of skin surface lipids. We found that squalene was oxidized efficiently by singlet oxygen derived from coproporphyrin under UV exposure, and that the rate constant of squalene peroxidation by singlet oxygen was ten-fold higher than that of other skin surface lipids examined. The reaction was promoted more efficiently by UVA than by UVB. Furthermore, we found that topical application of squalene peroxide induced skin hyperpigmentation through increasing prostaglandin E(2) release from keratinocytes in guinea pigs. These results suggest that squalene peroxide formation by singlet oxygen plays a key role in photo-induced skin damage. | |
Record name | Squalene | |
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Color/Form |
Oil; crystals from ether/methanol (-5 °C) | |
CAS No. |
111-02-4, 7683-64-9, 11051-27-7 | |
Record name | TRANS-SQUALENE | |
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Record name | Squalene | |
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Record name | Squalene | |
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Record name | Squalene | |
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Record name | 2,6,10,14,18,22-Tetracosahexaene, 2,6,10,15,19,23-hexamethyl-, (6E,10E,14E,18E)- | |
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Record name | (E)-Squalene | |
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Record name | 2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene | |
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Record name | SQUALENE | |
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Record name | Squalene | |
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Record name | Squalene | |
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Melting Point |
-103 °F (NTP, 1992), -4.8 °C, -75 °C | |
Record name | TRANS-SQUALENE | |
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Record name | Squalene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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